tert-Butyl 3-ethynyl-4-methoxybenzoate
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Overview
Description
tert-Butyl 3-ethynyl-4-methoxybenzoate: is an organic compound with the molecular formula C14H16O3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an ethynyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynyl-4-methoxybenzoate typically involves the esterification of 3-ethynyl-4-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-ethynyl-4-methoxybenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ethynyl group, converting it into an alkene or alkane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-ethynyl-4-methoxybenzoic acid or 3-ethynyl-4-methoxybenzaldehyde.
Reduction: Formation of 3-ethenyl-4-methoxybenzoate or 3-ethyl-4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-ethynyl-4-methoxybenzoate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and oxidases.
Industry: In the industrial sector, this compound may be used in the synthesis of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynyl-4-methoxybenzoate involves its interaction with various molecular targets, primarily through its ester and ethynyl groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include nucleophilic attack on the ester group and electrophilic addition to the ethynyl group.
Comparison with Similar Compounds
tert-Butyl 4-methoxybenzoate: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
tert-Butyl 3-ethynylbenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 3-ethynyl-4-methoxybenzoate: Has a methyl ester group instead of a tert-butyl ester, influencing its steric and electronic properties.
Uniqueness: tert-Butyl 3-ethynyl-4-methoxybenzoate is unique due to the presence of both the ethynyl and methoxy groups, which provide a combination of reactivity and solubility that is advantageous in various chemical processes. The tert-butyl ester group also offers steric protection, making it a valuable intermediate in multi-step synthetic routes.
Properties
IUPAC Name |
tert-butyl 3-ethynyl-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-6-10-9-11(7-8-12(10)16-5)13(15)17-14(2,3)4/h1,7-9H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWNJYQUWKMXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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